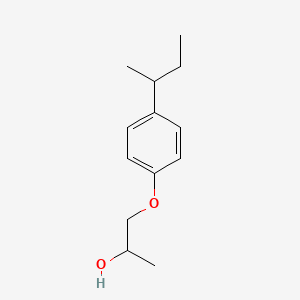
2-Propanol, 1-(p-sec-butylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(p-sec-butylphenoxy)- is an organic compound that belongs to the class of alcohols and phenols This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenoxy group substituted with a sec-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)- typically involves the reaction of 2-propanol with p-sec-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1-(p-sec-butylphenoxy)- is carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure compound.
Types of Reactions:
Oxidation: 2-Propanol, 1-(p-sec-butylphenoxy)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Halogenated compounds or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(p-sec-butylphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a component in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(p-sec-butylphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenoxy group can participate in aromatic interactions, further affecting the compound’s behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Propanol (Isopropanol): A simple secondary alcohol with similar solvent properties.
1-Phenoxy-2-propanol: A compound with a phenoxy group attached to a propanol backbone, similar in structure but without the sec-butyl substitution.
Uniqueness: 2-Propanol, 1-(p-sec-butylphenoxy)- is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
121-99-3 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-5-7-13(8-6-12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
GBRILULHTCGXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


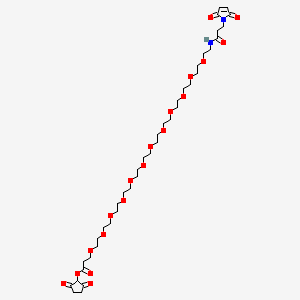
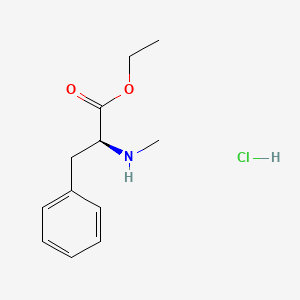
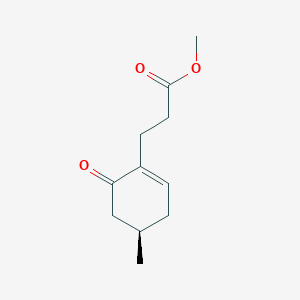
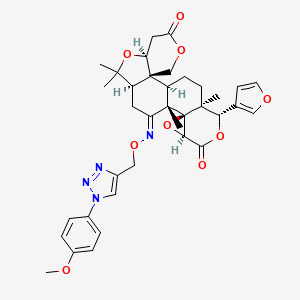
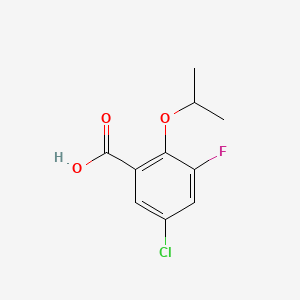


![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
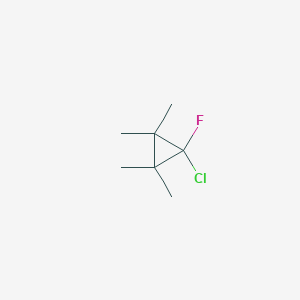
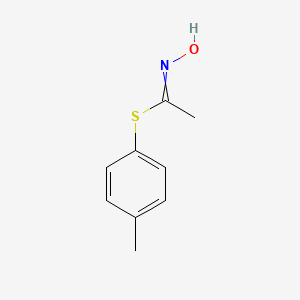
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
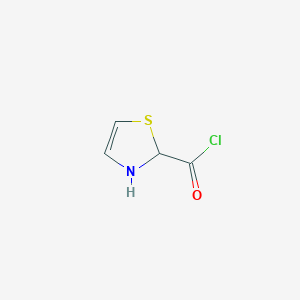
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)

